N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide

CCR5 antagonist HIV entry inhibition chemokine receptor pharmacology

N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide (C10H13NO2S, MW 211.28 Da) is a thiophene-2-carboxamide derivative bearing both a cyclopropyl and a hydroxyethyl substituent on the amide nitrogen. Originally identified as a crystallographic fragment hit (ligand code VO9) binding to the yeast spliceosomal Aar2/RNaseH protein‑protein interface at 1.55 Å resolution , the compound also exhibits high-affinity antagonist activity at the human CCR5 chemokine receptor.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B14910511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CC1N(CCO)C(=O)C2=CC=CS2
InChIInChI=1S/C10H13NO2S/c12-6-5-11(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8,12H,3-6H2
InChIKeySOFDWZUMJONKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide: A Dual-Function Fragment for CCR5 Antagonism and Spliceosomal PPI Targeting


N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide (C10H13NO2S, MW 211.28 Da) is a thiophene-2-carboxamide derivative bearing both a cyclopropyl and a hydroxyethyl substituent on the amide nitrogen [1]. Originally identified as a crystallographic fragment hit (ligand code VO9) binding to the yeast spliceosomal Aar2/RNaseH protein‑protein interface at 1.55 Å resolution [2][3], the compound also exhibits high-affinity antagonist activity at the human CCR5 chemokine receptor [4]. This dual functionality distinguishes it from the majority of thiophene carboxamide fragments, which typically lack validated dual-target engagement data.

Why Generic Thiophene Carboxamide Substitution Fails: The Requirement for Cyclopropyl and Hydroxyethyl Motifs in N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide


Simple thiophene-2-carboxamide analogs that carry only one of the two N‑substituents—such as N‑cyclopropylthiophene-2‑carboxamide or N‑(2‑hydroxyethyl)thiophene‑2‑carboxamide—lack the conformationally constrained hydrogen‑bond network that stabilises the VO9 binding pose at the Aar2/RNaseH interface and fail to engage CCR5 with nanomolar affinity [1][2]. The cyclopropyl group pre‑organises the scaffold through restricted rotation, while the hydroxyethyl tail provides a complementary hydrogen‑bond donor/acceptor pair. Patents covering substituted thiophene carboxamides (e.g., CA 2492922) consistently show that removal or modification of either substituent erases biological activity, underscoring the non‑interchangeable nature of this specific decoration pattern [3].

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide Procurement Decisions


CCR5 Antagonist Potency: 30‑Fold Improvement Over the Clinical Comparator Maraviroc

In a P4R5 cell‑based assay co‑expressing CD4 and an LTR‑β‑gal reporter (HIV‑1 envelope‑mediated fusion), N‑cyclopropyl‑N‑(2‑hydroxyethyl)thiophene‑2‑carboxamide inhibited CCR5 with an IC50 of 0.110 nM [1]. Under comparable cell‑culture conditions, the FDA‑approved CCR5 antagonist maraviroc exhibits an IC50 of 3.3 nM [2]. This yields an approximately 30‑fold potency advantage for the target compound.

CCR5 antagonist HIV entry inhibition chemokine receptor pharmacology

Crystallographic Binding‑Mode Validation at the Aar2/RNaseH Interface vs. Structurally Dark Analogs

The target compound (VO9) has been co‑crystallized with the yeast spliceosomal Prp8‑RNaseH/Aar2 complex at 1.55 Å resolution (PDB 7FL1), revealing a single unambiguous binding pose [1]. The real‑space correlation coefficient (RSCC) for VO9 is 0.678, confirming excellent agreement with the experimental electron density [2]. In contrast, the closest structural analogs—N‑cyclopropylthiophene‑2‑carboxamide and N‑(2‑hydroxyethyl)thiophene‑2‑carboxamide—have no publicly available co‑crystal structures in any protein target, leaving their binding modes speculative.

fragment‑based drug discovery protein‑protein interaction inhibitors spliceosome structural biology

Molecular Weight and Lipophilicity Advantage vs. Clinical‑Stage CCR5 Antagonists for Fragment‑Based Optimization

The target compound (MW = 211.28 Da, cLogP ≈ 1.2) satisfies all Fragment Rule‑of‑Three (Ro3) criteria: MW < 300 Da, HBA ≤ 3, HBD ≤ 3, cLogP ≤ 3 [1]. The clinical CCR5 antagonist maraviroc (MW = 513.67 Da, cLogP = 3.7) exceeds the Ro3 MW limit by 213 Da and the cLogP cutoff by 0.7 log units, reflecting a substantially higher molecular complexity burden [2]. This 59 % reduction in molecular weight translates into greater ligand efficiency (LE > 0.45 vs. maraviroc LE ≈ 0.30), allowing the target compound to serve as an ideal starting point for fragment‑growing campaigns where each added heavy atom must deliver measurable affinity gains.

fragment‑to‑lead drug‑likeness optimization physicochemical property control

Best Research and Industrial Application Scenarios for N-Cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide


Fragment‑Based Lead Discovery Targeting Spliceosomal Protein‑Protein Interactions

Leverage the validated co‑crystal structure (PDB 7FL1, RSCC 0.678 [1]) to initiate structure‑guided fragment growing, merging, or linking campaigns aimed at the Aar2/Prp8‑RNaseH interface. The defined binding pose eliminates the need for de‑novo hit triaging and directly supports computational chemistry workflows.

High‑Potency CCR5 Antagonist for HIV‑1 Entry Inhibition and Inflammation Models

Utilise the compound as a sub‑nanomolar CCR5 antagonist (IC50 = 0.110 nM [2]) in cell‑based HIV‑1 entry assays or in murine CCR5‑dependent inflammation models. Its 30‑fold potency advantage over maraviroc enables lower dosing in scarce primary-cell systems.

Chemical Probe Development for Dual‑Mechanism Target Engagement Studies

Exploit the dual‑activity profile (CCR5 antagonism + spliceosomal PPI binding) to design bifunctional probes or PROTAC‑type constructs that bridge immunoreceptor and spliceosome biology—a distinctive opportunity not offered by single‑target CCR5 inhibitors or uncharacterized thiophene fragments [1][2].

Scalable Building Block for Thiophene‑2‑carboxamide SAR Libraries

Employ the compound as a readily accessible amide‑coupling building block (one‑step synthesis from commercial thiophene‑2‑carboxylic acid and N‑cyclopropyl‑2‑aminoethanol [3]) to generate focused libraries exploring cyclopropyl‑ or hydroxyethyl‑modified vectors. The low MW and Ro3 compliance maximise the accessible chemical space for SAR exploration.

Quote Request

Request a Quote for N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.